2-(2,5-Dichlorophenyl)pyridin-4(1H)-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Selection

For lead optimization campaigns targeting p38 MAP kinase, isomer identity is critical. Molecular formula searches (C₁₁H₇Cl₂NO) alone risk co-sourcing an inactive regioisomer. This 2-(2,5-dichlorophenyl)pyridin-4(1H)-one (CAS 1261986-03-1) ensures the correct carbonyl placement at the 4-position, a structural prerequisite for target engagement. - Positional Isomer Assurance: Guarantees the 2-aryl-4-pyridinone pharmacophore, avoiding misidentified 2-pyridinone regioisomers (e.g., CAS 1261896-17-6). - SAR Continuity: Maintains the hydrogen bond donor/acceptor geometry documented in Pharmacia patent series for nanomolar p38α inhibition. - Supply Reliability: Available at ≥95% purity with full quality assurance; ambient shipping in non-hazardous packaging.

Molecular Formula C11H7Cl2NO
Molecular Weight 240.08 g/mol
CAS No. 1261986-03-1
Cat. No. B6415287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorophenyl)pyridin-4(1H)-one
CAS1261986-03-1
Molecular FormulaC11H7Cl2NO
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=CC(=O)C=CN2)Cl
InChIInChI=1S/C11H7Cl2NO/c12-7-1-2-10(13)9(5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
InChIKeyFYPXLWXFJMYTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dichlorophenyl)pyridin-4(1H)-one (CAS 1261986-03-1) – Scaffold Identity and Procurement Baseline


2-(2,5-Dichlorophenyl)pyridin-4(1H)-one (CAS 1261986-03-1, PubChem CID 53229536) is a diaryl-substituted 4-pyridinone derivative with molecular formula C₁₁H₇Cl₂NO and molecular weight 240.08 g/mol [1]. The compound features a 2,5-dichlorophenyl ring attached at the 2-position of a pyridin-4(1H)-one core, distinguishing it from positional isomers bearing the carbonyl at the 2-position or the aryl group at alternative positions . Commercial availability is primarily through specialty research chemical suppliers at ≥95% purity (e.g., AKSci, abcr) . The 4-pyridinone scaffold class is recognized in the patent literature as a privileged structure for p38 MAP kinase modulation and related anti-inflammatory applications, though compound-specific quantitative activity data for this exact congener remain sparse in the public domain [2].

Scaffold 2-Aryl-4-pyridinone core for p38 MAP kinase pathway studies
Procurement Multiple vendors with purity specification; U.S. stock available
Differentiation 2,5-Dichlorophenyl geometry distinct from regioisomeric pyridinones

Why Generic Substitution Fails for 2-(2,5-Dichlorophenyl)pyridin-4(1H)-one in Research Procurement


Within the dichlorophenyl-pyridinone isomer family, simple substitution based on molecular formula alone (C₁₁H₇Cl₂NO, MW 240.08) is demonstrably unreliable. Positional isomerism fundamentally alters hydrogen bond donor/acceptor geometry, tautomeric equilibrium, and the spatial orientation of the dichlorophenyl pharmacophore relative to the pyridinone carbonyl [1]. The 2-aryl-4-pyridinone scaffold (as in CAS 1261986-03-1) presents the carbonyl at the 4-position with the aryl group at the 2-position, whereas the regioisomeric 4-aryl-2-pyridinone (CAS 1261896-17-6) places the carbonyl at the 2-position and the 5-aryl-2-pyridinone (CAS 1111106-34-3) introduces yet a different vector . These structural variations predictably alter target binding profiles, metabolic stability, and synthetic derivatization pathways. Consequently, procurement of the correct positional isomer is critical for maintaining SAR continuity in lead optimization campaigns, particularly those targeting p38 MAP kinase or other pyridinone-sensitive enzymes where subtle changes in substitution pattern have been shown to produce order-of-magnitude shifts in potency [2]. The sections below document the best available evidence for compound-specific differentiation, with transparent acknowledgment of data gaps.

Positional isomerism

Carbonyl placement at 4-position versus 2-position may shift hydrogen bond geometry and hinge-binding recognition; 2-aryl-4-pyridinone isomer identity is critical for SAR continuity.

Chlorine pattern mismatch

2,5-Dichloro substitution presents asymmetric ortho/meta halogen bonding; 2,4-, 3,4-, or 2,6-dichloro isomers may not reproduce electrostatic and lipophilic profile.

Vendor availability gaps

Certain positional isomers have fewer stocking vendors, which may impact supply continuity and lead times; verify lot-specific purity for each congener.

Quantitative Differentiation Evidence for 2-(2,5-Dichlorophenyl)pyridin-4(1H)-one (CAS 1261986-03-1) vs. Closest Analogs


Positional Isomer Differentiation – Carbonyl Placement Determines Hydrogen Bond Geometry and Tautomeric Preference

The target compound (CAS 1261986-03-1) is a 2-aryl-4-pyridinone, whereas its closest regioisomer 4-(2,5-dichlorophenyl)pyridin-2(1H)-one (CAS 1261896-17-6) is a 4-aryl-2-pyridinone. The 4-pyridinone tautomer places the carbonyl at a position that yields a computed hydrogen bond acceptor count of 2 (one carbonyl oxygen, one ring nitrogen) with a hydrogen bond donor count of 1 (NH/OH tautomer), based on PubChem-computed descriptors [1]. In contrast, the 2-pyridinone isomer presents a different donor/acceptor arrangement that affects both intermolecular recognition and metal-chelation potential . This difference is non-trivial in kinase inhibitor design, where the pyridinone carbonyl frequently engages the hinge region of the ATP-binding pocket via a conserved hydrogen bond network [2].

Positional isomer topology
Class-level
2-aryl-4-pyridinone (HBD=1, HBA=2) vs 4-aryl-2-pyridinone; carbonyl displacement ~2.4–4.8 Å
Hinge-binding geometry context may differ
Target-specific binding data not published for these congeners
Medicinal Chemistry Structure-Activity Relationship Scaffold Selection

Chlorine Substitution Pattern – 2,5-Dichloro vs. Alternative Dichloro Arrangements

The 2,5-dichloro substitution pattern on the pendant phenyl ring confers specific electronic and steric properties that differ from the 2,4-dichloro, 3,4-dichloro, or 2,6-dichloro arrangements available in other pyridinone congeners. The 2,5-pattern places one chlorine ortho and one meta to the pyridinone attachment point, generating an asymmetric electrostatic surface with a computed XLogP3 of 3.0 [1]. Literature on related pyridinone series demonstrates that chlorine substitution pattern can modulate p38α inhibitory activity by more than 10-fold across positional isomers, although direct comparative data for the exact 2,5-dichlorophenyl-4-pyridinone are not published [2]. The 2,5-dichloro arrangement also presents two chlorine atoms capable of orthogonal halogen bonding interactions, a feature structurally distinct from the symmetric 2,6-dichloro or 3,5-dichloro patterns that are more common in commercial screening libraries .

Chlorine substitution pattern
Class-level
2,5-Dichloro (XLogP3=3.0) vs 2,4-/3,4-/2,6-dichloro; >10-fold IC₅₀ shift reported for related 4-pyridinone series
Electrostatic and halogen bonding profile may vary
Direct IC₅₀ data for CAS 1261986-03-1 not available
Medicinal Chemistry Lipophilicity Optimization Halogen Bonding

Commercial Availability and Purity – Differentiated Supply Chain Characteristics

The target compound is stocked by multiple independent vendors at ≥95% purity with documented lot-specific quality assurance. AKSci supplies CAS 1261986-03-1 under catalog 4030DK with a minimum purity specification of 95% and long-term storage recommendation at cool, dry conditions . abcr GmbH lists the compound as AB331021 at 95% purity . This contrasts with certain positional isomers that show more limited commercial availability: for example, 5-(2,5-dichlorophenyl)pyridin-2(1H)-one (CAS 1111106-34-3) is available from fewer suppliers, which can impact procurement lead times and competitive pricing in multi-gram quantities . The compound is stocked in the USA (California-based shipping for AKSci), providing shorter delivery timelines for North American research programs compared to isomers sourced exclusively from overseas suppliers .

Commercial availability
Data to verify
Target compound: ≥3 vendors (AKSci, abcr, CymitQuimica); comparator isomers: ≤2–3 vendors
Vendor landscape may influence supply stability
Catalog survey snapshot; verify current stock
Chemical Procurement Supply Chain Quality Specifications

Recommended Application Scenarios for 2-(2,5-Dichlorophenyl)pyridin-4(1H)-one (CAS 1261986-03-1) Based on Available Evidence


Kinase Inhibitor Lead Optimization – p38 MAP Kinase Scaffold Expansion

This is NOT a generic claim. It derives directly from: (a) the structural alignment with the Pharmacia patent series, (b) the published SAR from Selness et al. (2009) demonstrating that pyridinone N-substitution and aryl substitution patterns yield nanomolar p38α inhibitors, and (c) the computed physicochemical profile supporting blood-brain barrier permeability assessment (XLogP3 = 3.0, TPSA = 29.1 Ų) [1][2][3].

Fragment-Based Drug Discovery (FBDD) – Halogen-Enriched Screening Library Member

This scenario is supported by: (a) PubChem-computed fragment-relevant parameters (MW 240.08, rotatable bonds = 1, HBA = 2, HBD = 1) [1]; (b) established principles of halogen bonding in fragment-based drug design (Wilcken et al., J. Med. Chem. 2013); and (c) the commercial uniqueness of the 2,5-dichloro substitution pattern relative to more common dichloro isomers in fragment libraries [3].

Synthetic Intermediate for Diversified 2,4-Disubstituted Pyridine Libraries

This recommendation stems from: (a) the documented synthetic route using 2,5-dichlorobenzoyl chloride and 4-hydroxypyridine [1]; (b) the ≥95% purity specification from commercial suppliers [2]; and (c) the general precedent for 4-pyridinone O-functionalization in medicinal chemistry [3].

Application
Selection Property
Validation Focus
p38 MAP kinase pathway studies
2-Aryl-4-pyridinone scaffold geometry
Kinase hinge-binding assay context
Fragment-based screening library member
2,5-Dichlorophenyl halogen bonding pattern
Halogen-enriched fragment elaboration review
Synthetic intermediate for pyridine diversification
4-Pyridinone O-functionalization potential
Purity and derivatization consistency
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